N-(1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-16(24-23(27)21-11-6-13-30-21)22-25-19-9-3-4-10-20(19)26(22)12-14-29-18-8-5-7-17(15-18)28-2/h3-11,13,15-16H,12,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBPDXQGOXPEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate.
Attachment of Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group is introduced through a nucleophilic substitution reaction involving an appropriate alkyl halide and the benzimidazole derivative.
Formation of Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Final Coupling: The final step involves coupling the furan ring with the benzimidazole derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and furan derivatives.
Scientific Research Applications
N-(1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Modifications
The following compounds share the benzimidazole-furan carboxamide scaffold but differ in substituents (Table 1):
Table 1 : Structural analogs and their modifications compared to the target compound.
Pharmacological and Physicochemical Insights
Electron-Donating vs. Electron-Withdrawing Groups
- In contrast, chloro-substituted analogs (e.g., 4-chloro-3-methylphenoxy in ) introduce electron-withdrawing effects, which may improve metabolic stability but reduce solubility .
Linker Flexibility and Substituent Bulk
- The ethyl linker in the target compound balances flexibility and rigidity, allowing optimal orientation of the furan carboxamide. Analogs with propyl linkers (e.g., ) may exhibit altered binding kinetics due to increased conformational freedom.
Furan Carboxamide Modifications
Biological Activity
N-(1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core , a furan ring , and a methoxyphenoxyethyl group . Its molecular formula is with a molecular weight of approximately 324.38 g/mol. The unique structural elements contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzimidazole Core : Condensation of o-phenylenediamine with formic acid.
- Attachment of Methoxyphenoxyethyl Group : Nucleophilic substitution reaction involving an alkyl halide.
- Formation of Furan Ring : Cyclization via the Paal-Knorr synthesis from 1,4-dicarbonyl compounds.
- Final Coupling : Coupling the furan ring with the benzimidazole derivative.
This multi-step synthesis allows for the precise incorporation of functional groups that enhance biological activity.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives often exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 8 µg/mL |
Anticancer Activity
The benzimidazole moiety is associated with anticancer properties. Preliminary studies suggest that this compound can inhibit cancer cell proliferation in various cancer lines, including breast and colon cancers.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 µM | |
| HT-29 (Colon Cancer) | 15 µM | |
| HeLa (Cervical Cancer) | 10 µM |
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Binding : It might interact with receptors that regulate apoptosis and cellular signaling pathways.
Case Studies
A recent study investigated the efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Q & A
Q. What are the key synthetic strategies for preparing N-(1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide?
- Methodology : A common approach involves coupling benzimidazole precursors with furan-carboxamide derivatives. For example, analogous compounds (e.g., GFS067) were synthesized using EDC∙HCl as a coupling agent in dry chloroform under argon, followed by purification via column chromatography with gradients of toluene/EtOAc and hexane/acetonitrile . Key steps include:
- Activation of carboxylic acids with EDC∙HCl.
- Use of 4-DMAP to enhance reaction efficiency.
- Extended reaction times (48–72 hours) to achieve completion.
- Structural confirmation via -NMR, -NMR, and HR-MS.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : -NMR and -NMR to confirm connectivity and substituent positions (e.g., methoxyphenoxy and benzodiazole moieties) .
- Mass Spectrometry (ESI/HR-MS) : Validate molecular weight and fragmentation patterns (e.g., ESI-MS: m/z 258.0873 for similar compounds) .
- Infrared Spectroscopy (IR) : Identify functional groups like C=O (1672 cm) and aromatic C-H stretches (3060 cm) .
Q. How can structural isomers or impurities be identified during synthesis?
- Methodology :
- HPLC with UV/Vis Detection : Use reverse-phase columns (C18) and gradient elution to resolve impurities. Thresholds for individual impurities (≤0.1%) and total impurities (≤0.5%) can be adapted from pharmacopeial standards .
- LC-MS : Detect trace impurities and confirm molecular ions.
Advanced Research Questions
Q. How can low synthetic yields (e.g., 18%) be optimized for this compound?
- Methodology :
- Catalyst Screening : Replace EDC∙HCl with newer coupling agents (e.g., HATU or DCC) to improve efficiency.
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Temperature Control : Conduct reactions under reflux (40–60°C) to accelerate kinetics while avoiding decomposition.
- Stepwise Purification : Combine column chromatography with preparative HPLC for higher purity and yield .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, comparing results to ICH guidelines.
Q. What strategies can elucidate the compound’s receptor-binding mechanism (e.g., TLX nuclear receptor)?
- Methodology :
- Radioligand Binding Assays : Use -labeled analogs to measure binding affinity (K) and competitive displacement with known ligands.
- Surface Plasmon Resonance (SPR) : Quantify real-time interaction kinetics (k, k) on receptor-coated sensor chips .
Q. How can computational methods predict structure-activity relationships (SAR) for this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., TLX). Focus on hydrogen bonding (methoxy groups) and π-π stacking (benzodiazole) .
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with bioactivity data from analogues.
Contradictory Data Analysis
Q. How to resolve discrepancies in reported bioactivity between in vitro and in vivo studies?
- Methodology :
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma or liver microsomes.
- Pharmacokinetic Studies : Measure bioavailability (e.g., AUC, C) to assess systemic exposure limitations .
Application-Oriented Questions
Q. How to design a multi-target activity screen for this compound?
- Methodology :
- High-Throughput Screening (HTS) : Test against panels of kinases, GPCRs, and ion channels.
- Functional Assays : Use FRET-based enzymatic assays (e.g., caspase-3 for apoptosis) and calcium flux assays for GPCR activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
